molecular formula C8H5ClN2OS B1286646 2-Amino-1,3-benzothiazole-6-carbonyl chloride CAS No. 743384-25-0

2-Amino-1,3-benzothiazole-6-carbonyl chloride

Cat. No. B1286646
M. Wt: 212.66 g/mol
InChI Key: OUFHCLJAQQOHIJ-UHFFFAOYSA-N
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Description

2-Amino-1,3-benzothiazole-6-carbonyl chloride is a chemical compound with the linear formula C8H6N2O2S . It is a derivative of 2-aminobenzothiazole, which is a neutral carrier used to construct a poly (vinyl chloride)-based membrane electrode for determination of Ce 3+ ions . It is also used to produce a sorbent which has been used for separation of Pb (II) from aqueous samples .


Synthesis Analysis

The synthesis of 2-Amino-1,3-benzothiazole-6-carbonyl chloride and its derivatives has been a subject of interest in recent years . Various methodologies have been developed for the synthesis of 2-aminobenzothiazole and its derivatives . For instance, one method involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO .


Molecular Structure Analysis

The molecular structure of 2-Amino-1,3-benzothiazole-6-carbonyl chloride is characterized by the presence of a benzothiazole ring, which is a bicyclic compound consisting of fused benzene and thiazole rings . The compound also contains an amino group (-NH2) and a carbonyl chloride group (-COCl).


Chemical Reactions Analysis

2-Amino-1,3-benzothiazole-6-carbonyl chloride can participate in various chemical reactions. For instance, it can serve as a reactant or a reaction intermediate for affording various fused heterocycles . The NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .

Future Directions

The future directions in the research of 2-Amino-1,3-benzothiazole-6-carbonyl chloride could involve the development of more efficient synthesis methods, exploration of its potential applications in various fields, and a detailed study of its physical, chemical, and biological properties .

properties

IUPAC Name

2-amino-1,3-benzothiazole-6-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2OS/c9-7(12)4-1-2-5-6(3-4)13-8(10)11-5/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFHCLJAQQOHIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)Cl)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20603739
Record name 2-Amino-1,3-benzothiazole-6-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20603739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1,3-benzothiazole-6-carbonyl chloride

CAS RN

743384-25-0
Record name 2-Amino-6-benzothiazolecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=743384-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-1,3-benzothiazole-6-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20603739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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